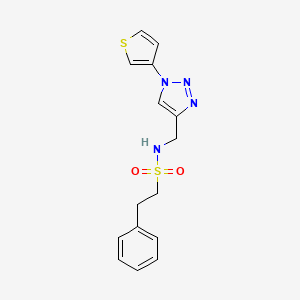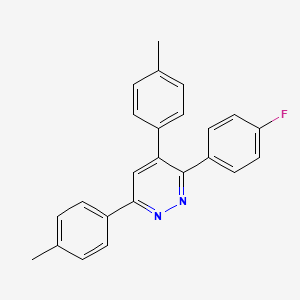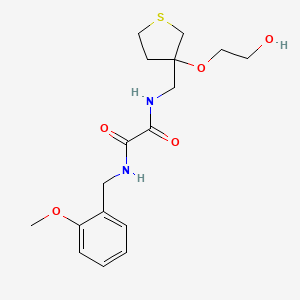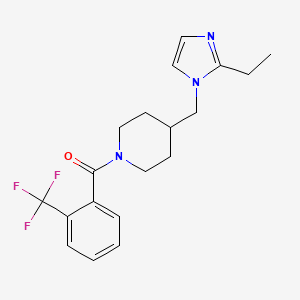
2-Methyl-1-oxo-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimidine and pyrrolidine. Pyrimidine is a basic aromatic ring structure found in many kinds of important biomolecules, including thiamine, uracil, thymine, cytosine, and azathioprine . Pyrrolidine is a cyclic secondary amine, a key building block in the synthesis of many natural products and pharmaceuticals .
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Research demonstrates the synthesis of new derivatives with structures related to the query compound, showing pronounced plant growth stimulating effects, comparable to heteroauxin, highlighting potential agricultural applications (Pivazyan et al., 2019).
Antimicrobial Activity
- Studies on similar compounds reveal antimicrobial properties, with synthesized compounds showing good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). This indicates potential for development into new antimicrobial agents.
Insecticidal and Antibacterial Potential
- Investigations into pyrimidine linked heterocyclic compounds synthesized through microwave irradiative cyclocondensation have shown both insecticidal and antibacterial potential, suggesting applications in pest control and infection prevention (Deohate & Palaspagar, 2020).
Antiprotozoal Agents
- Research into dicationic imidazo[1,2-a]pyridines, related in structure to the query compound, has revealed strong antiprotozoal activity, with compounds showing promising in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting therapeutic potential for tropical diseases (Ismail et al., 2004).
Anticancer Activity
- Novel synthesis strategies leading to pyrimidinones and oxazinones derivatives have been explored for their antitumor activity, targeting both thymidylate and purine nucleotide biosynthesis, indicating potential use in cancer therapy (Liu et al., 2015).
Chemical Synthesis and Characterization
- Studies also focus on the efficient large-scale synthesis of pyrimidine derivatives, aiming at developing methodologies for accessing these compounds, which can be foundational for further pharmaceutical research (Morgentin et al., 2009).
Mécanisme D'action
The mechanism of action of a compound depends on its specific biological target. Pyrimidine derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects . The mechanism of action could involve interaction with various enzymes or receptors in the body.
Propriétés
IUPAC Name |
[2-methyl-1-oxo-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)propan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-10(18)21-14(2,3)12(19)17-8-5-11(9-17)20-13-15-6-4-7-16-13/h4,6-7,11H,5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMAOOJXPQCQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2782947.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2782950.png)

![(3beta,25R)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate]spirost-5-en-3-ol,bis(2,2,2-trifluoroacetate)](/img/structure/B2782955.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2782956.png)



![N-[3-[4-(2-Methyl-3-oxo-4H-1,4-benzoxazine-6-carbonyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2782964.png)

![Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate](/img/structure/B2782967.png)

![5-[2-(3-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2782969.png)